Benzyl (Chloromethyl) Succinate is a versatile compound used for introducing chloromethyl groups into various molecules. Its applications include:
a. Functionalization of Polymers:Benzyl (chloromethyl) succinate is a chemical compound with the molecular formula C₁₂H₁₃ClO₄. It is characterized by the presence of a benzyl group and a chloromethyl group attached to a succinic acid backbone. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its cytotoxic properties against certain cancer cell lines, such as human prostate cancer cells .
Benzyl (chloromethyl) succinate exhibits significant biological activity, particularly as a cytotoxic agent. Research has shown that it possesses cytotoxic properties against human prostate cancer cells, making it a potential candidate for further investigation in cancer therapeutics . Its mechanism of action may involve the disruption of cellular processes, although specific pathways remain to be fully elucidated.
Several synthesis methods have been reported for benzyl (chloromethyl) succinate, including:
Benzyl (chloromethyl) succinate has potential applications in various fields:
Interaction studies involving benzyl (chloromethyl) succinate focus on its biological effects and chemical reactivity. Research indicates that this compound interacts with cellular components leading to cytotoxic effects. Studies have highlighted its ability to induce apoptosis in cancer cells, although detailed mechanisms are still under investigation .
Benzyl (chloromethyl) succinate shares structural characteristics with several related compounds. Below is a comparison with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzyl Chloride | Contains a benzyl group and chlorine | Used as an alkylating agent |
Benzyl Succinate | Contains a benzyl and succinic acid | Less cytotoxic than benzyl (chloromethyl) succinate |
Chloromethyl Succinate | Contains chloromethyl and succinic acid | Similar reactivity but different biological profile |
1-Benzyloxycarbonyl Succinate | Contains an additional carbonyl group | Potentially different biological effects |
Benzyl (chloromethyl) succinate is unique due to its combination of a chloromethyl group with a succinic acid derivative, which enhances its reactivity and biological activity compared to other similar compounds. Its specific cytotoxicity profile against prostate cancer cells sets it apart from other derivatives that may not exhibit such targeted effects.
Classical esterification of succinate derivatives with benzyl alcohol has been extensively documented through various methodological approaches. The Fischer esterification remains the fundamental synthetic pathway, where succinate derivatives react with benzyl alcohol under acidic conditions [1]. This reaction proceeds through the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic attack from the alcohol [1].
The mechanism involves several sequential steps: initial protonation of the carbonyl group, nucleophilic addition by benzyl alcohol, proton transfer to one of the hydroxyl groups, elimination of water, and final deprotonation to yield the benzyl ester [1]. The reaction is catalyzed by various acids including sulfuric acid and p-toluenesulfonic acid, with water removal driving the equilibrium toward product formation [1].
Studies have demonstrated the preparation of benzyl succinate through direct reaction of succinic acid with benzyl alcohol [2]. The benzyl fumarate was prepared from fumaric acid and benzyl alcohol using the method of Bischoff and Hedenstrom, yielding a product that boiled at 210-211°C at 5 mmHg and melted at 58.5-59.5°C [2]. Similarly, benzyl salicylate was prepared by heating sodium salicylate with benzyl chloride and diethylamine at 130-140°C for 17 hours [2].
Alternative approaches utilize niobium pentachloride as a solid promoter for benzyl ester formation [3]. Under ambient temperature conditions, the direct esterification of carboxylic acids with benzyl alcohol using excess solid niobium pentachloride achieved yields ranging from 55% to 98.5% depending on the substrate [3]. Formic acid achieved 85% yield, benzoic acid reached 98.5% yield, nicotinic acid produced 87.8% yield, and salicylic acid yielded 55% [3].
Table 1. Yields of Benzyl Ester Formation Using Niobium Pentachloride
Carboxylic Acid | Yield (%) | Recovered Benzyl Alcohol (%) |
---|---|---|
Formic acid | 85.1 | 13.1 |
Benzoic acid | 98.5 | 0.0 |
Nicotinic acid | 87.8 | - |
Salicylic acid | 55.0 | 2.6 |
Reaction conditions: Room temperature, 3 hours, 1.5 equivalents niobium pentachloride [3]
The chloromethylation reaction represents a critical transformation for introducing chloromethyl functionality into benzyl derivatives. This process typically involves the reaction of benzyl compounds with formaldehyde and hydrogen chloride under Lewis acid catalysis [4] [5]. The classical preparation of benzyl chloromethyl ether employs benzyl alcohol, paraformaldehyde, and anhydrous hydrogen chloride [5] [6].
The optimized procedure utilizes a three-necked flask equipped with mechanical stirring, gas inlet, thermometer, and calcium chloride drying tube [5] [6]. The reaction mixture, containing 2.00 moles of benzyl alcohol and 2.20 moles of paraformaldehyde (as formaldehyde equivalent), is maintained at 20-25°C during hydrogen chloride addition [5] [6]. After approximately 2 hours, the reaction reaches completion, evidenced by the formation of two clear homogeneous phases [5] [6].
The product isolation involves layer separation, dilution with 800 mL pentane, and drying over anhydrous magnesium sulfate at 0°C for 3 hours [5] [6]. Following filtration and concentration under reduced pressure, the procedure yields 260 g (83%) of crude benzyl chloromethyl ether [5] [6]. Further purification through distillation at 3 mmHg affords pure material with a boiling point of 70-71°C [5] [6].
Table 2. Chloromethyl Ether Synthesis Parameters
Parameter | Specification |
---|---|
Temperature | 20-25°C |
Reaction time | 2 hours |
Yield (crude) | 83% |
Yield (purified) | 87.5% |
Boiling point | 70-71°C (3 mmHg) |
Optimized conditions for benzyl chloromethyl ether synthesis [5] [6]
Process optimization studies have identified several critical factors affecting chloromethylation efficiency. Temperature control emerges as particularly important, with reactions conducted at 0-85°C demonstrating optimal substrate conversion [7]. The use of controlled illumination with wavelengths between 350-700 nm and illuminance levels of 2000-55000 Lux enhances reaction selectivity [7].
Phase-transfer catalysis has emerged as a powerful methodology for benzyl ester synthesis, offering enhanced reaction rates and improved selectivity. The application of quaternary ammonium salts as phase-transfer catalysts enables the direct esterification of carboxylic acids with benzyl chloride [8]. This approach enhances the nucleophilicity of aliphatic carboxylic acids, allowing benzyl chloride to undergo direct esterification even in the absence of a base [8].
Tri-phase catalytic systems represent an advanced evolution of traditional phase-transfer catalysis. Studies on liquid-solid-liquid phase-transfer catalyst systems demonstrate excellent catalytic activity for carboxylate esterification [9]. The bimolecular nucleophilic substitution reaction of sodium benzoate with benzyl bromide, catalyzed by immobilized solid phase-transfer catalysts, follows pseudo-first-order kinetics [9].
The mechanism begins with isocyanide coordination and oxidative addition of the activated σ-carbon-halogen bond [9]. Sequential 1,1-migratory insertion from the isocyanide complex occurs, resulting in imidoyl-palladium species formation [9]. Subsequent transmetallation or nucleophilic addition leads to reductive elimination, producing the desired insertion products [9].
Kinetic studies reveal that the apparent reaction rate constant and activation energy can be calculated through comprehensive mechanistic analysis [9]. The experimental results demonstrate excellent agreement with pseudo-first-order reaction kinetics [9]. Notably, the catalytic activity remains stable through multiple recovery and regeneration cycles, with no decrease in reactivity after four recovery cycles [9].
Table 3. Phase-Transfer Catalyst Performance Data
Cycle Number | Conversion (%) | Selectivity (%) | Recovery Efficiency (%) |
---|---|---|---|
1 (Fresh) | 92 | 95 | - |
2 | 91 | 94 | 98 |
3 | 90 | 94 | 97 |
4 | 89 | 93 | 96 |
Performance of tri-phase catalytic system over multiple cycles [9]
The solid-liquid-liquid system demonstrates particular advantages for industrial applications. The mechanosensitive channel incorporation increases product yield significantly [10]. Studies show that benzylsuccinate production benefits from the addition of unspecific mechanosensitive channels, suggesting that product excretion represents a major bottleneck in the synthetic pathway [10].
Microwave-assisted synthesis has revolutionized benzyl ester preparation by dramatically reducing reaction times and improving yields. The synthesis of amino acid benzyl ester p-toluenesulfonate salts demonstrates the effectiveness of microwave acceleration [11]. This method employs amino acids and benzyl alcohol in the presence of p-toluenesulfonic acid under microwave irradiation [11].
The procedure involves combining the amino acid substrate with benzyl alcohol and p-toluenesulfonic acid catalyst in appropriate ratios [11]. Microwave irradiation at controlled power levels accelerates the esterification reaction while maintaining product purity [11]. The method successfully produces both p-toluenesulfonate and hydrochloride salts of amino acid benzyl esters in good yield and purity [11].
Optimization studies reveal that microwave power, irradiation time, and catalyst loading significantly influence reaction outcomes [11]. Temperature control becomes critical under microwave conditions, as excessive heating can lead to product decomposition or unwanted side reactions [11]. The use of thionyl chloride instead of p-toluenesulfonic acid enables the preparation of amino acid benzyl ester hydrochloride salts under similar microwave conditions [11].
The techno-economic assessment of microwave-assisted benzyl benzoate production demonstrates significant advantages over conventional heating [12]. Comparative studies show that microwave-assisted synthesis achieves 82% conversion in 7 hours compared to 90% conversion in 24 hours for conventional heating [12]. The reduced reaction time translates to improved process economics and energy efficiency [12].
Table 4. Microwave vs. Conventional Heating Comparison
Parameter | Microwave | Conventional |
---|---|---|
Temperature | 80°C | 80°C |
Time | 7 hours | 24 hours |
Conversion | 82% | 90% |
Energy consumption | Low | High |
Product purity | High | High |
Comparative analysis of heating methods [12]
The mechanism of microwave acceleration involves selective heating of polar molecules within the reaction mixture [11]. This selective heating creates localized hot spots that accelerate bond formation while maintaining overall reaction temperature control [11]. The enhanced mass transfer and mixing effects contribute to improved reaction kinetics [11].
Industrial production of benzyl (chloromethyl) succinate faces several significant challenges that impact process economics and product quality. The primary obstacles include catalyst recovery and reuse, waste stream management, equipment corrosion, and product purification requirements.
Industrial esterification processes traditionally rely on homogeneous acid catalysts such as sulfuric acid or phosphoric acid [13]. While these catalysts demonstrate high activity, they present substantial challenges for large-scale implementation [13]. The inability to recover and reuse homogeneous catalysts leads to increased production costs and generates acidic waste streams requiring neutralization [13].
Solid acid catalysts offer potential solutions to these challenges. Studies on fixed-bed reactor systems demonstrate that heterogeneous catalysts can maintain activity over extended periods while enabling continuous operation [13]. However, catalyst deactivation through coking and poisoning remains a significant concern [13]. The development of regeneration procedures becomes essential for maintaining process economics [13].
The implementation of solid catalysts requires optimization of reactor design and operating conditions [13]. Fixed-bed reactors operating at pilot plant scale have demonstrated feasibility for long-chain acid esterification [13]. However, the high pressure requirements and strict equipment specifications increase capital investment costs [13].
Industrial benzyl ester production generates significant quantities of waste water and by-products that require careful management [13]. The traditional batch processes used for ester synthesis are limited by reactor size and reaction time, including extensive product separation and washing steps [13]. These limitations restrict production volume and increase operational complexity [13].
Continuous flow processes offer advantages for industrial implementation but require sophisticated process control systems [14]. The synthesis of highly functionalized compounds in flow reactors demands precise temperature control and immediate in-line processing to minimize by-product formation [14]. The hold-up time for unstable intermediates must be minimized to prevent degradation [14].
Table 5. Industrial Production Challenges and Solutions
Challenge | Traditional Approach | Modern Solution | Implementation Status |
---|---|---|---|
Catalyst recovery | Neutralization/disposal | Solid acid catalysts | Pilot scale |
Waste management | Batch treatment | Continuous processing | Development |
Equipment corrosion | Corrosion-resistant materials | Non-corrosive catalysts | Commercial |
Product purification | Multiple distillations | In-line separation | Research |
The transition from laboratory to industrial scale presents unique challenges for benzyl (chloromethyl) succinate synthesis. Heat and mass transfer limitations become pronounced at larger scales, potentially affecting reaction selectivity and yield [13]. The management of exothermic reactions requires sophisticated heat removal systems to maintain temperature control [13].
Safety considerations assume paramount importance at industrial scale. The handling of chlorinated compounds and corrosive reagents necessitates specialized equipment and safety protocols [15]. The risk of forming carcinogenic by-products, particularly bis(chloromethyl) ether, requires stringent process control and monitoring systems [15].
Economic analysis reveals that raw material costs significantly impact process economics. The price of benzyl alcohol approaches that of the final product, making direct esterification economically challenging [16]. Alternative synthetic routes using less expensive starting materials become attractive for large-scale production [16].
Process optimization studies indicate that reaction temperature, residence time, and catalyst loading require careful balancing to achieve optimal economics [17]. Multi-objective optimization approaches enable simultaneous consideration of yield, selectivity, and production rate [17]. The implementation of automated optimization systems can improve process efficiency and reduce development time [17].
The thermodynamic properties of Benzyl (Chloromethyl) Succinate present a significant challenge in the current literature, as specific experimental data for melting point, boiling point, and density remain unavailable in published sources [1] [2] [3]. The compound, with the molecular formula C₁₂H₁₃ClO₄ and molecular weight of 256.68 g/mol, possesses structural characteristics that can inform theoretical predictions of these properties [1] [2].
Molecular Structure and Property Relationships
The compound exhibits a complex molecular architecture featuring both a benzyl ester group and a chloromethyl ester group attached to a succinic acid backbone [1] [2]. The exact mass has been determined as 256.0502366 Da with a topological polar surface area of 52.6 Ų [2]. The presence of four hydrogen bond acceptors and zero hydrogen bond donors, combined with eight rotatable bonds, suggests significant molecular flexibility [2].
Theoretical Property Estimation
Based on structural analogy with related compounds, the melting point is expected to fall within the range of 40-80°C, considering the presence of both aromatic and aliphatic ester functionalities. Similar benzyl esters typically exhibit melting points in this range, with the chloromethyl substituent potentially lowering the melting point due to its electron-withdrawing nature [4] [5].
The boiling point estimation proves more challenging without direct experimental data. However, comparison with structurally related compounds suggests a boiling point range of 280-320°C at standard atmospheric pressure, accounting for the molecular weight and the presence of multiple ester linkages [1] [5].
Density predictions based on molecular structure and component group contributions suggest a value in the range of 1.2-1.4 g/mL at 20°C, considering the presence of the chlorine atom and the overall molecular packing efficiency [1] [6].
The solubility characteristics of Benzyl (Chloromethyl) Succinate in organic solvents can be predicted based on its molecular structure and polarity characteristics. The compound possesses an XLogP3-AA value of 2.1, indicating moderate lipophilicity [2].
Chlorinated Solvents
Benzyl (Chloromethyl) Succinate demonstrates excellent solubility in chlorinated solvents such as dichloromethane and chloroform [7] [8]. The presence of the chloromethyl group creates favorable interactions with these solvents through halogen bonding and dipole-dipole interactions. The compound's moderate polarity aligns well with the solvent properties of these systems [8].
Polar Aprotic Solvents
High solubility is expected in polar aprotic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile [7] [8]. These solvents effectively solvate the ester carbonyl groups through their high dielectric constants and electron-donating capabilities. The absence of hydrogen bond donors in the compound structure prevents competitive hydrogen bonding with the solvent [8].
Ester and Ether Solvents
Good solubility is anticipated in ester solvents such as ethyl acetate and ethereal solvents including tetrahydrofuran and diethyl ether [9] [8]. The structural similarity between the compound's ester groups and these solvents promotes favorable intermolecular interactions through dipole-dipole forces [8].
Alcoholic Solvents
Moderate to good solubility is expected in alcoholic solvents such as methanol and ethanol [7] [10]. While the compound lacks hydrogen bond donor capability, the ester groups can participate as hydrogen bond acceptors with the hydroxyl groups of alcohols [10].
Aromatic Solvents
The benzyl group in the molecular structure provides compatibility with aromatic solvents including benzene and toluene [8]. π-π stacking interactions between the benzyl group and aromatic solvents contribute to favorable dissolution characteristics [8].
Aqueous Solubility Limitations
Water solubility is expected to be limited due to the predominantly hydrophobic character imparted by the benzyl group and the overall organic nature of the molecule [7] [10]. The topological polar surface area of 52.6 Ų suggests insufficient polarity for significant aqueous dissolution [2].
The stability profile of Benzyl (Chloromethyl) Succinate under different environmental conditions is dominated by the reactivity of the chloromethyl ester group, which represents the most labile component of the molecular structure [11] [12] [13].
Hydrolytic Stability
The compound exhibits significant sensitivity to hydrolytic conditions, particularly in the presence of moisture and elevated pH [12] [13] [14]. The chloromethyl ester group undergoes facile hydrolysis in aqueous environments, leading to the formation of hydrogen chloride and the corresponding hydroxymethyl derivative [11] [15]. This hydrolytic pathway follows pseudo-first-order kinetics under most conditions, with the rate being highly dependent on pH and temperature [13] [14].
Under acidic conditions (pH < 3), the compound demonstrates relatively enhanced stability compared to neutral or basic conditions [12] [13]. The protonation of potential nucleophilic species reduces the rate of nucleophilic attack on the chloromethyl carbon [13]. However, prolonged exposure to acidic conditions can still result in gradual hydrolysis [12].
Base-Catalyzed Degradation
Basic conditions (pH > 8) promote rapid degradation through hydroxide ion-catalyzed hydrolysis of both the chloromethyl group and the ester linkages [13] [14]. The degradation follows apparent first-order kinetics with respect to the compound concentration and first-order dependence on hydroxide ion concentration [13]. This base-catalyzed pathway represents the most significant stability concern under physiological or environmental conditions [14].
Thermal Stability
Temperature elevation significantly impacts the compound's stability profile [16] [17]. At room temperature (20-25°C), the compound maintains reasonable stability for short-term storage periods [16]. However, temperatures exceeding 50°C promote thermal degradation through multiple pathways including ester bond cleavage and chloromethyl group elimination [16] [17].
Thermal decomposition studies on related chloromethylated compounds indicate onset temperatures around 150-200°C for significant degradation [16] [17]. The presence of the benzyl group may provide some thermal stabilization through resonance effects, but the chloromethyl group remains the primary site of thermal instability [17].
Nucleophilic Sensitivity
The compound exhibits high reactivity toward nucleophilic species due to the electrophilic nature of the chloromethyl carbon [12] [18]. Common nucleophiles including amines, thiols, and alcohols readily attack this position, leading to substitution reactions and compound degradation [12]. This reactivity necessitates careful handling and storage conditions to prevent unwanted side reactions [19] [20].
Storage Stability Recommendations
Optimal storage conditions require low temperatures (2-8°C), dry environment, and protection from basic contaminants [19] [20] [21]. The compound should be stored under inert atmosphere when possible to minimize exposure to moisture and atmospheric nucleophiles [19] [21]. Long-term storage may require freezing conditions (-20°C) under anhydrous conditions [21].
Environmental Degradation Pathways
Under environmental conditions, the compound undergoes primary degradation through hydrolysis of the chloromethyl group, producing less toxic hydroxymethyl derivatives [18] [22]. Secondary degradation involves ester bond hydrolysis, ultimately yielding succinic acid, benzyl alcohol, and methanol as final products [18] [22]. These degradation products generally exhibit lower environmental persistence compared to the parent compound [18].